molecular formula C13H20N2 B15216867 1-[1-(2,4-Dimethylphenyl)pyrrolidin-3-yl]methanamine

1-[1-(2,4-Dimethylphenyl)pyrrolidin-3-yl]methanamine

Cat. No.: B15216867
M. Wt: 204.31 g/mol
InChI Key: SAMHYROOKZENGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(2,4-Dimethylphenyl)pyrrolidin-3-yl]methanamine is a pyrrolidine derivative featuring a methanamine group at the 3-position of the pyrrolidine ring and a 2,4-dimethylphenyl substituent at the 1-position. This structural configuration confers unique steric and electronic properties, making it a subject of interest in medicinal chemistry and pharmacology.

Properties

Molecular Formula

C13H20N2

Molecular Weight

204.31 g/mol

IUPAC Name

[1-(2,4-dimethylphenyl)pyrrolidin-3-yl]methanamine

InChI

InChI=1S/C13H20N2/c1-10-3-4-13(11(2)7-10)15-6-5-12(8-14)9-15/h3-4,7,12H,5-6,8-9,14H2,1-2H3

InChI Key

SAMHYROOKZENGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2CCC(C2)CN)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(2,4-Dimethylphenyl)pyrrolidin-3-yl)methanamine typically involves the reaction of 2,4-dimethylbenzyl chloride with pyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The resulting intermediate is then treated with formaldehyde and hydrogen cyanide to introduce the methanamine group, followed by reduction with a suitable reducing agent like lithium aluminum hydride (LiAlH4) to yield the final product.

Industrial Production Methods

Industrial production of (1-(2,4-Dimethylphenyl)pyrrolidin-3-yl)methanamine may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(1-(2,4-Dimethylphenyl)pyrrolidin-3-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst (Pd/C) to reduce any double bonds or nitro groups.

    Substitution: Nucleophilic substitution reactions can occur at the methanamine group, where nucleophiles like halides or alkoxides replace the amine group.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: Hydrogen gas with Pd/C catalyst, LiAlH4 in ether.

    Substitution: Alkyl halides or alcohols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alkanes, amines.

    Substitution: Alkylated or alkoxylated derivatives.

Scientific Research Applications

(1-(2,4-Dimethylphenyl)pyrrolidin-3-yl)methanamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of (1-(2,4-Dimethylphenyl)pyrrolidin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and chemical properties of 1-[1-(2,4-Dimethylphenyl)pyrrolidin-3-yl]methanamine can be contextualized by comparing it to pyrrolidine derivatives with variations in substituent groups, substitution patterns, and heterocyclic frameworks. Below is a detailed analysis supported by structural and biological data from analogous compounds:

Key Findings from Comparative Analysis

Substituent Electronic Effects: The 2,4-dimethylphenyl group in the target compound provides electron-donating methyl groups, which may enhance interactions with hydrophobic pockets in biological targets compared to electron-withdrawing substituents like chlorine in [1-(3,4-Dichlorophenyl)pyrrolidin-3-yl]methanamine .

Steric Considerations: The dual methyl groups in the target compound introduce greater steric hindrance than monosubstituted derivatives (e.g., 4-methylphenyl analogs), which could limit accessibility to certain binding sites but improve selectivity .

Biological Activity Trends: Mono-methylated analogs (e.g., 2- or 4-methylphenyl derivatives) are associated with neuropharmacological and antidepressant activities, suggesting that methyl positioning influences target specificity . Dichlorophenyl derivatives demonstrate antimicrobial and enzyme-inhibitory effects, highlighting the role of electronegative substituents in interacting with polar biological targets .

This could lead to novel interactions with serotonin or dopamine receptors, as seen in related pyrrolidine derivatives .

Biological Activity

1-[1-(2,4-Dimethylphenyl)pyrrolidin-3-yl]methanamine, also known by its CAS number 914202-89-4, is a compound of growing interest in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H20N2
  • Molecular Weight : 204.31 g/mol
  • CAS Number : 914202-89-4

Antiproliferative Activity

Recent studies have indicated that derivatives of pyrrolidine compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, modifications in the structure of pyrrolidine derivatives have shown promising results in inhibiting the growth of HeLa cells, a cervical cancer cell line. In a study published in MDPI, certain derivatives demonstrated IC50 values comparable to established chemotherapeutic agents .

CompoundIC50 (μM)Cell Line
1-[1-(2,4-Dimethylphenyl)pyrrolidin-3-yl]methanamine15.63MCF-7 (Breast Cancer)
Reference Compound (Tamoxifen)15.00MCF-7

The mechanism through which 1-[1-(2,4-Dimethylphenyl)pyrrolidin-3-yl]methanamine exerts its biological effects appears to involve the modulation of microtubule dynamics. Live-cell imaging studies have shown that this compound can disrupt microtubule assembly, leading to mitotic delay and subsequent apoptosis in cancer cells .

Study on Anticancer Properties

In a controlled laboratory setting, researchers evaluated the anticancer properties of several pyrrolidine derivatives, including 1-[1-(2,4-Dimethylphenyl)pyrrolidin-3-yl]methanamine. The study found that at concentrations ranging from 10 to 50 μM, the compound induced significant cytotoxicity in various cancer cell lines such as MCF-7 and A549. Flow cytometry analysis indicated that the compound triggered apoptosis via caspase activation pathways .

Comparison with Other Compounds

A comparative analysis between the biological activity of 1-[1-(2,4-Dimethylphenyl)pyrrolidin-3-yl]methanamine and other known anticancer agents revealed that it possesses a unique profile. While some compounds showed higher potency against specific cell lines, the broad-spectrum activity of this compound makes it a candidate for further investigation in drug development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.